1H,1H-Perfluoro-n-decyl methacrylate

Low refractive index polymers Optical coatings Fluorinated methacrylates

1H,1H‑Perfluoro‑n‑decyl methacrylate (CAS 23069‑32‑1) is a semifluorinated methacrylate monomer whose C10 perfluoroalkyl side chain is attached to the ester moiety through a single methylene spacer (–CH2–) rather than the more common ethylene (–CH2CH2–) bridge. With the formula C14H7F19O2 (Mw 568.17 g·mol⁻¹) and a fluorine mass fraction of approximately 63.5 %, the monomer delivers one of the highest fluorine densities available in a polymerizable methacrylate building block.

Molecular Formula C14H7F19O2
Molecular Weight 568.17 g/mol
CAS No. 23069-32-1
Cat. No. B1333162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H-Perfluoro-n-decyl methacrylate
CAS23069-32-1
Molecular FormulaC14H7F19O2
Molecular Weight568.17 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C14H7F19O2/c1-4(2)5(34)35-3-6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)33/h1,3H2,2H3
InChIKeyNSSMHXVPVQADLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,1H-Perfluoro-n-decyl Methacrylate (CAS 23069-32-1): A C10F19‑Side‑Chain Methacrylate with Direct Ester‑Linked Perfluoroalkyl Tail


1H,1H‑Perfluoro‑n‑decyl methacrylate (CAS 23069‑32‑1) is a semifluorinated methacrylate monomer whose C10 perfluoroalkyl side chain is attached to the ester moiety through a single methylene spacer (–CH2–) rather than the more common ethylene (–CH2CH2–) bridge . With the formula C14H7F19O2 (Mw 568.17 g·mol⁻¹) and a fluorine mass fraction of approximately 63.5 %, the monomer delivers one of the highest fluorine densities available in a polymerizable methacrylate building block . It is supplied as a clear liquid (n20/D ≈ 1.316, d ≈ 1.569 g·cm⁻³) and is employed where maximum fluorine enrichment, ultra‑low refractive index, or enhanced hydrolytic lability is required relative to conventional perfluoroalkyl methacrylates [1].

Why 1H,1H‑Perfluoro‑n‑decyl Methacrylate Cannot Be Replaced by Generic Perfluoroalkyl Methacrylates


Perfluoroalkyl methacrylates are often treated as interchangeable hydrophobic monomers, but the number of methylene spacers between the ester carbonyl and the perfluoroalkyl chain fundamentally controls five properties critical for end‑use performance: fluorine surface enrichment, refractive index, glass‑transition temperature, hydrolytic stability, and copolymerization reactivity . Replacing 1H,1H‑perfluoro‑n‑decyl methacrylate with the widely used 1H,1H,2H,2H‑perfluorodecyl methacrylate (CAS 1996‑88‑9) introduces an extra –CH2– unit that dilutes fluorine content by ~2.9 absolute percent, raises the refractive index by ~0.027, and shields the ester from nucleophilic attack—thereby slowing degradation in moist environments [1]. The quantitative evidence below demonstrates that these molecular differences translate into measurable divergences in optical, physical, and durability properties that directly affect material specification and procurement decisions.

Quantitative Differentiation Evidence for 1H,1H‑Perfluoro‑n‑decyl Methacrylate vs. Closest Analogs


Refractive Index: 1H,1H‑Perfluoro‑n‑decyl Methacrylate Lowers n20/D by ~0.027 Compared with the Ethylene‑Spacer Analog

1H,1H‑Perfluoro‑n‑decyl methacrylate exhibits a refractive index (n20/D) of 1.316, which is 0.027 units lower than the 1.343 reported for the 1H,1H,2H,2H‑perfluorodecyl methacrylate analog under equivalent conditions . This 2.0 % relative reduction arises because the single‑methylene spacer allows closer packing of the perfluoroalkyl chains, increasing the fluorine volume fraction at the polymer–air interface [1].

Low refractive index polymers Optical coatings Fluorinated methacrylates

Fluorine Mass Fraction: 1H,1H‑Perfluoro‑n‑decyl Methacrylate Delivers 63.5 % Fluorine vs. 60.7 % for the 1H,1H,2H,2H Analog

Based on molecular formulas, 1H,1H‑perfluoro‑n‑decyl methacrylate (C14H7F19O2) contains 63.5 wt % fluorine, whereas the ethylene‑spacer analog 1H,1H,2H,2H‑perfluorodecyl methacrylate (C14H9F17O2) delivers 60.7 wt % . The 2.8‑percentage‑point gain reflects the replacement of two hydrogen atoms with two fluorine atoms. This higher fluorine loading directly influences surface energy, oleophobicity, and solubility in fluorous solvents [1].

High fluorine content monomers Low surface energy materials Hydrophobic coatings

Hydrolytic Lability: The Single‑Methylene Spacer Accelerates Ester Hydrolysis Relative to the Ethylene‑Spacer Analog

Fluorotelomer methacrylates with an ethylene spacer (e.g., 8:2 FTMAC) undergo microbial hydrolysis in soil with a half‑life of approximately 15 days [1]. The 1H,1H‑perfluoro‑n‑decyl methacrylate, which positions the strongly electron‑withdrawing perfluoroalkyl group one carbon closer to the ester carbonyl, is expected to exhibit a shorter half‑life because the increased electrophilicity of the carbonyl carbon facilitates nucleophilic attack [2]. Although a head‑to‑head hydrolysis study has not been published, the class‑level electronic effect is well established: replacing a –CH2CH2– spacer with a –CH2– spacer lowers the activation barrier for ester cleavage under both acidic and basic conditions .

Hydrolytic degradation Fluorotelomer methacrylates Environmental fate

Surface Hydrophobicity: Perfluorodecyl Chain Length Delivers a Water Contact Angle Advantage of ~11° over Perfluorooctyl Analogs

In a radiation‑induced graft polymerization study on flax fabrics, the 1H,1H,2H,2H‑perfluorodecyl methacrylate monomer (M8, C10F17 side chain) produced a water contact angle (WCA) of 150° (superhydrophobic), whereas the shorter 1H,1H,2H,2H‑perfluorooctyl methacrylate (M6, C8F13 side chain) achieved 139° under identical grafting conditions (10 wt‑% monomer, 5–100 kGy) [1]. The C10 perfluorodecyl chain—irrespective of spacer length—thus provides a ≥ 11° WCA benefit over the C8 perfluorooctyl chain. Because 1H,1H‑perfluoro‑n‑decyl methacrylate carries the same C10F19 perfluoroalkyl tail, it is expected to equal or exceed the hydrophobic performance of M8, with the potential for even greater surface fluorine enrichment due to reduced spacer‑chain disorder [2].

Superhydrophobic surfaces Contact angle Fluorinated graft copolymers

Density Differential: 1H,1H‑Perfluoro‑n‑decyl Methacrylate Is 1.7 % Less Dense Than the Ethylene‑Spacer Analog

1H,1H‑Perfluoro‑n‑decyl methacrylate has a measured density of 1.569 g·cm⁻³ at 25 °C, compared with 1.596 g·cm⁻³ reported for 1H,1H,2H,2H‑perfluorodecyl methacrylate . The 0.027 g·cm⁻³ (1.7 %) lower density is counter‑intuitive given the former’s higher fluorine content, but it reflects the reduced molecular volume gained by eliminating one –CH2– spacer while simultaneously replacing two hydrogen atoms with fluorine atoms; the net effect is a slightly expanded molar volume per unit mass [1].

Monomer density Fluorinated methacrylate physical properties Formulation design

Optimal Application Scenarios for 1H,1H‑Perfluoro‑n‑decyl Methacrylate Driven by Comparative Evidence


Ultra‑Low Refractive Index Cladding for Optical Fibers and Waveguides

The monomer’s n20/D of 1.316—0.027 lower than the standard 1H,1H,2H,2H‑perfluorodecyl methacrylate—makes it the preferred choice when a copolymer cladding must achieve the lowest possible refractive index to maximise numerical aperture in step‑index optical fibres [Section 3, Evidence 1] .

Superhydrophobic Textile Finishes Requiring a C10 Perfluoroalkyl Chain

Grafting studies demonstrate that a C10 perfluoroalkyl methacrylate yields a water contact angle 11° higher than its C8 counterpart (150° vs. 139°), enabling robust superhydrophobicity on natural fibers. 1H,1H‑Perfluoro‑n‑decyl methacrylate provides this C10 functionality with the highest possible fluorine loading [Section 3, Evidence 4] [1].

Sacrificial or Transient Hydrophobic Coatings Exploiting Controlled Hydrolysis

The single‑methylene spacer renders the ester linkage more susceptible to nucleophilic hydrolysis than the ethylene‑spacer analog (class‑level half‑life expected < 15 days in moist soil), enabling applications where hydrophobicity is needed temporarily and must degrade under environmental exposure without persisting as a perfluorinated contaminant [Section 3, Evidence 3] [2].

Fluorous Biphasic Catalysis and Separation Media

The combination of 63.5 % fluorine content, 1.7 % lower density than the ethylene‑spacer analog, and a refractive index of 1.316 provides a distinct fluorous‑phase signature that enhances phase partitioning and detection sensitivity in fluorous biphasic systems and fluorous solid‑phase extraction sorbents [Section 3, Evidence 2 & 5] [3].

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